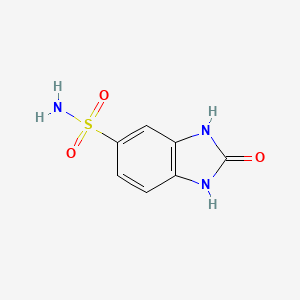

![molecular formula C11H13N B2477689 1-苯基-3-氮杂双环[3.1.0]己烷 CAS No. 67644-21-7](/img/structure/B2477689.png)

1-苯基-3-氮杂双环[3.1.0]己烷

描述

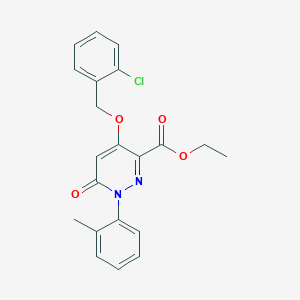

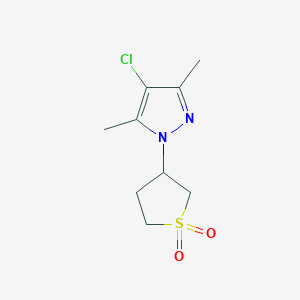

1-Phenyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 67644-21-7 . It has a molecular weight of 159.23 and its linear formula is C11H13N . It is typically stored in a dark place, sealed in dry conditions at 2-8°C . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-azabicyclo[3.1.0]hexane is represented by the linear formula C11H13N . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

The 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . The reaction of 1-Phenyl-3-azabicyclo[3.1.0]hexane with electrophiles gave the corresponding pyrrolidines and piperidine .Physical And Chemical Properties Analysis

1-Phenyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It is typically stored in a dark place, sealed in dry conditions at 2-8°C . The compound has a molecular weight of 159.23 and its linear formula is C11H13N .科学研究应用

抗疟疾和抗分枝杆菌活性

已合成并评价了 5-苯基-6-氧杂-1-氮杂双环[3.1.0]己烷-2-羧酸乙酯的衍生物,以了解其对恶性疟原虫 (K1 菌株) 的抗疟疾活性和抗分枝杆菌特性。还评估了它们对 Vero 细胞的细胞毒活性,表明其在治疗传染病方面的潜在应用 (Ningsanont 等人,2003)。

西格玛受体配体

合成了一系列 1-苯基-3-氮杂双环[3.1.0]己烷并将其评估为西格玛受体配体。这些研究旨在为西格玛受体开发新的配体,这是药理学领域的一项重要努力 (Marrazzo 等人,2004)。

立体选择性合成

已经报道了通过亲电环化反应对 1-碘或 1-苯基硒代-2-芳基-3-氮杂双环[3.1.0]己烷进行高效立体选择性合成,展示了合成化学和方法学方面的进步 (Fu & Huang,2008)。

生物活性化合物的非对称合成

源自氨基酸衍生物的氮杂双环[3.1.0]己烷-1-醇已被用作药理活性产物不对称合成的中间体,表明它们在创造多种生物活性分子方面的效用 (Jida 等人,2007)。

1-氮杂双环[3.1.0]己烷-3-烯的合成

利用三组分反应开发了一种 1-氮杂双环[3.1.0]己烷-3-烯衍生物的新型合成方法。这种环保的方法强调了化学合成中的可持续性和效率 (Ghorbani 等人,2016)。

T 型钙通道抑制剂

设计并合成了一系列 3N-取代-氮杂双环[3.1.0]己烷衍生物,作为 T 型钙通道的抑制剂。这项研究有助于开发新的神经性疼痛治疗方法 (Kim & Nam,2016)。

分子内还原环丙烷化

通过分子内还原环丙烷化合成了具有 1-氨基-3-氮杂双环[3.1.0]己烷和 1-氨基-3-氮杂双环[4.1.0]庚烷骨架的三重和单一保护衍生物,表明了一种生成复杂分子结构的新方法 (Gensini 等人,2002)。

制药行业应用

通过铃木-宫浦和陈-埃文斯-拉姆偶联反应构建 1-杂芳基-3-氮杂双环[3.1.0]己烷,展示了它们在制药应用中的潜力,突出了这些化合物的多功能性 (Harris 等人,2017)。

在菲西洛霉素生物合成中的作用

菲西洛霉素中的 1-氮杂双环[3.1.0]己烷环对于其生物活性至关重要,该环结构的修饰在该化合物对各种病原体的生物活性中起着至关重要的作用 (Kurosawa 等人,2020)。

作用机制

Target of Action

1-Phenyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Mode of Action

The mode of action of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves interaction with its targets, leading to changes in the cellular environment. For instance, it has been found to interact with sigma receptors . Dextrorotatory isomers with the same configuration of 3-phenylpiperidines to C-1 carbon linked to the phenyl ring showed a better affinity and selectivity for σ1 receptors compared to the respective levorotatory isomers .

Biochemical Pathways

The biochemical pathways affected by 1-Phenyl-3-azabicyclo[3.1.0]hexane are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-Phenyl-3-azabicyclo[31It is known that the compound has a molecular weight of 15923 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Result of Action

The molecular and cellular effects of 1-Phenyl-3-azabicyclo[3.1.0]hexane’s action are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

安全和危害

The safety information for 1-Phenyl-3-azabicyclo[3.1.0]hexane indicates that it has several hazard statements including H302-H315-H319-H335 . This suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The 1-azabicyclo[3.1.0]hexane ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, future research could focus on exploring its potential applications in drug development and synthesis of new pharmaceutical compounds .

属性

IUPAC Name |

1-phenyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXPTPHIWQWOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66505-14-4 | |

| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold interesting for medicinal chemistry and what are its primary targets?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane structure exhibits interesting pharmacological properties, particularly regarding sigma (σ) receptors. Research suggests that it possesses a higher affinity for σ receptors, specifically the σ₁ subtype, compared to less rigid analogs like 3-phenylpiperidines []. This affinity for σ receptors makes this scaffold a promising target for developing novel therapeutics for pain management, as demonstrated by Bicifadine, a 1-phenyl-3-azabicyclo[3.1.0]hexane derivative currently in clinical trials for chronic pain [].

Q2: How does the stereochemistry of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives affect their interaction with σ receptors?

A: Studies have shown that the stereochemistry at the C-1 carbon, where the phenyl ring is attached, significantly influences the binding affinity and selectivity for σ receptors []. Dextrorotatory isomers of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, mimicking the configuration of 3-phenylpiperidines, exhibit higher affinity and selectivity for σ₁ receptors compared to their levorotatory counterparts [].

Q3: Beyond sigma receptors, what other biological targets have been explored for 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Research has investigated the inhibitory activity of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives on enzymes like aromatase, a key enzyme in estrogen biosynthesis []. This finding indicates potential applications in developing treatments for hormone-dependent cancers, such as breast cancer.

Q4: How does the substitution pattern on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core affect its biological activity?

A: Modifying the substituents on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core can significantly impact its biological activity. For instance, introducing alkyl substituents to the azabicyclohexane ring, specifically at the 3-position, leads to potent and selective inhibition of aromatase []. In contrast, modifications to the para-amino group on the phenyl ring resulted in a loss of inhibitory activity toward both aromatase and the cholesterol side-chain cleavage enzyme []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of these compounds.

Q5: What analytical techniques are commonly employed to characterize and study 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Researchers often employ a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies to determine the relative stereochemistry of synthesized 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives []. These techniques provide valuable insights into the three-dimensional structure and conformational preferences, contributing to a deeper understanding of their structure-activity relationships.

Q6: What are the potential advantages of using 1-Phenyl-3-azabicyclo[3.1.0]hexane as a scaffold for drug development compared to other similar structures?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold offers a more rigid structure compared to other similar structures like 3-phenylpiperidines []. This rigidity can be advantageous for drug development, as it can lead to greater selectivity for specific biological targets and potentially reduced off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)

![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)

![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)